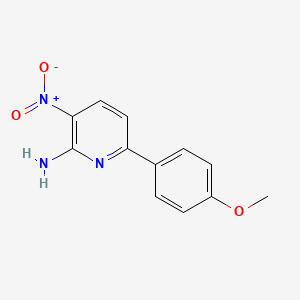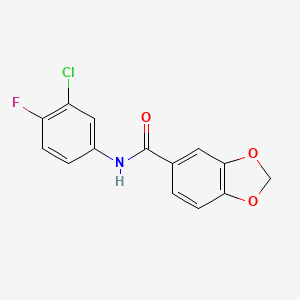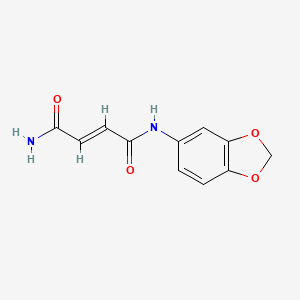![molecular formula C21H29N5O B5542830 N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine
カタログ番号 B5542830
分子量: 367.5 g/mol
InChIキー: ZFGBMAILVRUGCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of related pyrimidinamine compounds often involves multistep chemical processes. A study by Eskola et al. (2002) described the synthesis of a similar compound, emphasizing the use of palladium catalysis and hexamethyldistannane in an inert solvent for the introduction of a trimethylstannyl leaving group (Eskola et al., 2002).
- Gil et al. (1997) detailed a chemoenzymatic synthesis approach for structurally similar compounds, highlighting two different approaches involving lipase-mediated resolution (Gil et al., 1997).
Molecular Structure Analysis
- Investigations into the molecular structure of pyrimidinamine derivatives are crucial for understanding their chemical behavior. Trilleras et al. (2008) synthesized and reported the structures of several N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into their molecular arrangement (Trilleras et al., 2008).
Chemical Reactions and Properties
- A study by Śladowska et al. (1996) focused on the synthesis of various pyrimidinamine derivatives, some of which displayed depressive action on the central nervous system, demonstrating the chemical reactivity and potential bioactivity of these compounds (Śladowska et al., 1996).
Physical Properties Analysis
- The physical properties of pyrimidinamines, such as crystalline structure and stability, were investigated by Karczmarzyk and Malinka (2004), who described the crystal and molecular structures of related compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
- Jang et al. (2010) synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, evaluating their immunosuppressive activity. This study highlights the chemical properties and potential applications of pyrimidinamine derivatives (Jang et al., 2010).
科学的研究の応用
Synthesis and Characterization
- Research has led to the synthesis of compounds related to N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine, emphasizing methods for enhancing their properties for potential therapeutic applications. For instance, the synthesis of pyrimidine derivatives involved nucleophilic substitution reactions, highlighting efforts to improve antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Potential Therapeutic Applications
- Studies have explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, indicating significant potential against various human cancer cell lines, pointing towards a new avenue for cancer therapy research (Mallesha et al., 2012).
Mechanistic Insights and Biological Interactions
- The investigation into the mechanism of action and biological interactions of related compounds has been a key focus. For example, the role of piperazine derivatives in enhancing sulfuric acid-based new particle formation suggests implications for environmental fate and potential biological interactions (Ma et al., 2019).
Environmental and Chemical Stability
- The degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes underscores the chemical stability of piperazine-related compounds, offering insights into their environmental persistence and potential industrial applications (Freeman et al., 2010).
特性
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-22-19(24(2)3)16-20(23-17)25-12-14-26(15-13-25)21(27)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBMAILVRUGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)



![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
